molecular formula C11H21NO3 B15215461 tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate

tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate

Cat. No.: B15215461
M. Wt: 215.29 g/mol
InChI Key: YIJSLECXHLUKDG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a protecting group for amines.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its unique structure allows it to participate in a range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tert-butyl group, a hydroxymethyl group, and an azetidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-8(7-13)11(12,4)5/h8,13H,6-7H2,1-5H3

InChI Key

YIJSLECXHLUKDG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C(=O)OC(C)(C)C)CO)C

Origin of Product

United States

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